2-Anilinopyrimidine-5-carboxylic acid

説明

Chemical Classification and Structural Characteristics

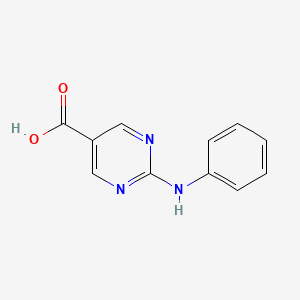

2-Anilinopyrimidine-5-carboxylic acid (CAS: 450368-25-9) is a nitrogen-containing heterocyclic compound classified under the pyrimidine family. Its molecular formula is $$ \text{C}{11}\text{H}{9}\text{N}{3}\text{O}{2} $$, with a molecular weight of 215.21 g/mol. The structure consists of a pyrimidine ring substituted at position 2 with an anilino group ($$-\text{NH}-\text{C}6\text{H}5$$) and at position 5 with a carboxylic acid group ($$-\text{COOH}$$). The SMILES notation $$ \text{OC(=O)C}1=\text{CN=C(NC}2=\text{CC=CC=C}2)\text{N=C}1 $$ confirms the spatial arrangement of these functional groups.

The compound’s planar aromatic system enables π-π stacking interactions, while the carboxylic acid moiety provides hydrogen-bonding capabilities. These features make it a versatile scaffold for chemical modifications. X-ray crystallography studies of related anilinopyrimidine derivatives reveal coplanar orientations of the anilino and pyrimidine rings, which optimize electronic conjugation.

Historical Context in Pyrimidine Chemistry Research

Pyrimidine chemistry emerged in the 19th century with the isolation of uric acid and alloxan. The first laboratory synthesis of a pyrimidine derivative, barbituric acid, was achieved in 1879 via urea and malonic acid condensation. Systematic studies by Pinner in 1884 established methods for pyrimidine functionalization, including the introduction of amino and carboxyl groups.

This compound represents a modern advancement in this field. Patents from the 1960s describe methods for synthesizing pyrimidine-5-carboxylic acids using malonic acid dinitrile intermediates, highlighting their potential as anti-inflammatory agents. Recent innovations, such as the Hantzsch synthesis and palladium-catalyzed couplings, have enabled precise substitutions at positions 2 and 5.

Significance in Heterocyclic Compound Development

As a bicyclic aromatic system, pyrimidine is a cornerstone of nucleic acids and pharmaceuticals. The anilinopyrimidine scaffold combines pyrimidine’s electronic diversity with the steric bulk of the anilino group, enhancing binding affinity in biological targets. For example:

- The carboxylic acid group at position 5 allows for salt formation or esterification, modulating solubility and bioavailability.

- Substituents on the anilino ring (e.g., halogens, methyl groups) fine-tune electronic and steric properties for target specificity.

This compound has inspired derivatives like $$ N $$-phenyl-$$ N' $$-[4-(pyrimidin-4-ylamino)phenyl]urea, which selectively inhibit class III receptor tyrosine kinases.

Overview of Research Importance in Medicinal Chemistry

This compound is a precursor in designing kinase inhibitors. Key applications include:

- Dual c-Met/VEGFR-2 Inhibitors : Derivatives such as compound 3h (IC$$_{50}$$ = 8.8 nM for c-Met) bind to kinase ATP pockets via hydrogen bonds with Met1160 and hydrophobic interactions with Tyr1230. Cocrystal structures (PDB: 4MXC) validate this mechanism.

- Antiproliferative Agents : Analogues inhibit c-Met-addicted cancer cells (e.g., MKN-45 gastric cancer cells) with IC$$_{50}$$ values as low as 0.33 μM.

- EGFR Targeting : Recent studies show anilinopyrimidine derivatives inhibit EGFR T790M/C797S mutations, overcoming resistance in non-small cell lung cancer.

| Derivative | Target | Activity (IC$$_{50}$$) | Reference |

|---|---|---|---|

| 3h | c-Met/VEGFR-2 | 8.8 nM (c-Met) | |

| 18a | c-Met | 0.46 μM (MKN-45 cells) | |

| 8j | EGFR T790M/C797S | 0.12 μM (kinase assay) |

特性

IUPAC Name |

2-anilinopyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-10(16)8-6-12-11(13-7-8)14-9-4-2-1-3-5-9/h1-7H,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIYMRAJXNMUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634627 | |

| Record name | 2-Anilinopyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450368-25-9 | |

| Record name | 2-Anilinopyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Method Details

Starting Materials : Aniline derivatives (e.g., dimethylaminoaniline) and malonic acid derivatives.

-

- The reaction typically occurs in an inert solvent (e.g., DMF or toluene) at elevated temperatures (10°C to 110°C).

- The process involves forming a chlorinated intermediate, which is subsequently treated with ammonia to facilitate ring closure.

Example Reaction

A specific example from patent literature describes the synthesis of a chlorinated intermediate followed by treatment with ammonia, yielding 4-amino-5-cyano pyrimidine, which can be converted to the carboxylic acid through hydrolysis.

Substitution Reactions

Substitution reactions are crucial for introducing functional groups into the pyrimidine structure.

Method Details

Reagents : Chlorinated pyrimidine derivatives are often used as substrates.

-

- The chlorinated compound is reacted with an amine in the presence of a base (e.g., sodium hydroxide) to replace the chlorine atom with an amino group.

- This step is critical for achieving the desired substitution at the 2-position of the pyrimidine ring.

Yield and Efficiency

The substitution method has been reported to yield high purity products, often exceeding 90%.

Hydrolysis and Saponification

The conversion of cyano groups to carboxylic acids is typically achieved through hydrolysis or saponification.

Method Details

Reagents : Aqueous sulfuric acid or alcoholic alkali metal hydroxides are commonly employed.

-

- The cyano group in the intermediate product (e.g., 4-amino-5-cyano pyrimidine) undergoes hydrolysis to yield the corresponding carboxylic acid.

- This reaction can be performed under mild conditions, making it suitable for large-scale synthesis.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations |

|---|---|---|

| Cyclization Reactions | Direct formation of core structure | Requires careful control of conditions |

| Substitution Reactions | High yields and purity | Dependency on reactive intermediates |

| Hydrolysis/Saponification | Simple and effective conversion | May require additional purification steps |

化学反応の分析

Types of Reactions: 2-Anilinopyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The aniline group can participate in nucleophilic substitution reactions, particularly with halogenated pyrimidines.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Substitution Reactions: Typically involve halogenated pyrimidines and aniline derivatives under acidic conditions.

Oxidation and Reduction Reactions: Specific reagents and conditions vary depending on the desired transformation.

Major Products Formed:

Substitution Reactions: Products include various substituted anilinopyrimidines.

Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.

科学的研究の応用

Chemistry

In the field of chemistry, 2-anilinopyrimidine-5-carboxylic acid serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its structural features allow it to participate in various chemical reactions, including aromatic nucleophilic substitution, which can be utilized to create derivatives with enhanced properties or functionalities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various pathogens, including multidrug-resistant bacterial strains. The minimum inhibitory concentrations (MICs) reported range from 1.56 to 6.25 µg/mL against certain bacterial strains.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Derivatives of this compound have shown selective toxicity towards cancer cells while sparing normal cells. Notably, certain derivatives have demonstrated over a 70% reduction in cell viability against lung adenocarcinoma (A549) cells at specific concentrations .

Medicine

In medicinal chemistry, derivatives of this compound are being investigated as potential therapeutic agents for treating various cancers. They are particularly noted for their ability to target mutant forms of epidermal growth factor receptor (EGFR), which is implicated in many cancer types. The compounds exhibit favorable pharmacological profiles, including higher aqueous solubility and lower toxicity compared to other known EGFR inhibitors .

Industry

The compound is also explored for its applications in developing supramolecular networks and materials for molecular recognition. Its unique chemical properties make it suitable for creating advanced materials with specific functional characteristics.

Case Study: Anticancer Activity

A study published in Nature evaluated the effects of various derivatives of this compound on cancer cell lines. It was found that specific modifications to the aniline substituent significantly enhanced the cytotoxic effects against A549 cells while reducing toxicity to normal cells .

Case Study: Antimicrobial Efficacy

In another investigation published in Journal of Medicinal Chemistry, researchers assessed the antimicrobial activity of this compound against several resistant bacterial strains. The results indicated that certain derivatives exhibited potent activity, highlighting the potential for developing new antimicrobial agents based on this scaffold .

作用機序

The mechanism of action of 2-anilinopyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, some derivatives act as kinase inhibitors, interfering with signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

類似化合物との比較

Structural and Physicochemical Properties

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| This compound | Anilino (C2), COOH (C5) | 215.20 | 275.5–280 | Bulky phenyl group enhances lipophilicity |

| 4-Amino-2-sulfanylpyrimidine-5-carboxylic acid | Amino (C4), SH (C2), COOH (C5) | 171.17 | Not reported | Thiol group increases reactivity |

| 2-Aminopyrimidine-5-carboxylic acid | Amino (C2), COOH (C5) | 139.11 | Not reported | Smaller substituent improves solubility |

| 4-Amino-2-oxo-pyrimidine-5-carboxylic acid | Amino (C4), Oxo (C2), COOH (C5) | 155.10 | Not reported | Oxo group stabilizes tautomeric forms |

| 2-Hydroxypyrimidine-5-carboxylic acid | Hydroxyl (C2), COOH (C5) | 140.10 | Not reported | Polar hydroxyl enhances aqueous solubility |

Key Observations :

- The anilino group in this compound contributes to higher molecular weight and melting point compared to analogues with smaller substituents (e.g., amino or hydroxyl groups) .

- Thiol- and oxo-substituted derivatives exhibit distinct reactivity profiles, such as participation in disulfide bond formation or tautomerization .

Commercial Availability and Purity

| Compound Name | Purity | Suppliers | Price (1g) |

|---|---|---|---|

| This compound | 97% | TFS, CymitQuimica | €137–JPY27,400 |

| 2-Aminopyrimidine-5-carboxylic acid | Not specified | AldrichCPR | Not reported |

| 4-Amino-2-sulfanylpyrimidine-5-carboxylic acid | 95% | ChemExper | Not reported |

生物活性

2-Anilinopyrimidine-5-carboxylic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an aniline group at the 2-position and a carboxylic acid functional group at the 5-position. The molecular formula is with a molecular weight of 215.21 g/mol. This structure is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit various kinases, which are crucial in cell signaling pathways that regulate cell growth and proliferation .

- Antimicrobial Activity : Research indicates that it exhibits notable antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Derivatives of this compound have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic use in oncology .

Antimicrobial Activity

This compound has been investigated for its potential as an antimicrobial agent. Studies have shown that it can effectively inhibit the growth of various pathogens, including multidrug-resistant strains. The minimum inhibitory concentrations (MICs) have been reported in the range of 1.56–6.25 µg/mL against certain bacterial strains .

Anticancer Activity

The anticancer activity of this compound has been evaluated using various cancer cell lines. Notably, compounds derived from this structure have shown significant cytotoxic effects against lung adenocarcinoma (A549) cells, with some derivatives exhibiting over 70% reduction in cell viability at specific concentrations .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Cell Viability Studies : In vitro assays demonstrated that certain derivatives significantly reduce the viability of cancer cells while maintaining low cytotoxicity towards non-cancerous cells .

- Structure-Activity Relationship (SAR) : Research has established a correlation between the structural modifications of the compound and its biological activity, suggesting that specific functional groups enhance its efficacy against cancer and microbial targets .

- Comparative Studies : Comparative analyses with similar compounds have shown that this compound exhibits unique pharmacological properties due to its specific combination of aniline and pyrimidine structures.

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (A549 Cell Viability) |

|---|---|---|

| This compound | 1.56–6.25 µg/mL | >70% reduction at 100 µM |

| Derivative A (e.g., with nitro group) | <1 µg/mL | >80% reduction at 50 µM |

| Derivative B (e.g., without substituents) | >10 µg/mL | <50% reduction at 100 µM |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound revealed promising results against Staphylococcus aureus, including strains resistant to linezolid. The derivatives showed potent activity with MIC values indicating strong potential for therapeutic use in treating resistant infections .

Case Study 2: Anticancer Potential

In another investigation focusing on lung cancer models, certain derivatives were found to significantly inhibit A549 cell proliferation while exhibiting minimal toxicity to normal lung cells. This highlights the potential application of these compounds in targeted cancer therapies .

Q & A

What synthetic methodologies are effective for preparing 2-anilinopyrimidine-5-carboxylic acid derivatives?

Category : Basic Research (Synthesis)

Answer :

A five-step parallel solution-phase synthesis route has been validated for structurally related pyrimidine-5-carboxamides. This involves:

Functionalization of itaconic acid to generate substituted pyrrolidin-3-yl intermediates.

Coupling with pyrimidine cores via amidation or esterification reactions.

Parallel library generation using diverse amines for final derivatization .

For this compound, similar strategies may involve nucleophilic substitution at the pyrimidine C2 position with aniline derivatives, followed by carboxylation at C4. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side reactions like over-alkylation.

How can structural contradictions in crystallographic data for 2-anilinopyrimidine derivatives be resolved?

Category : Advanced Research (Structural Analysis)

Answer :

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural ambiguities. For example:

- Bond length discrepancies : In a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile, SC-XRD confirmed C–S bond lengths of 1.78–1.82 Å and N–C(anilino) distances of 1.34–1.38 Å, consistent with resonance stabilization .

- Torsional angles : Computational geometry optimization (DFT) can validate experimental SC-XRD data. For example, deviations >5° between experimental and calculated angles may indicate lattice packing effects or dynamic disorder .

What analytical techniques are recommended for purity assessment and functional group verification?

Category : Basic Research (Analytical Chemistry)

Answer :

- HPLC-MS : To assess purity (>97% as per commercial standards) and detect trace byproducts (e.g., unreacted aniline or carboxylation intermediates) .

- FT-IR and NMR :

- FT-IR : Confirm carboxyl (–COOH) stretch at ~1700 cm⁻¹ and pyrimidine ring vibrations at 1550–1600 cm⁻¹.

- ¹H/¹³C NMR : Verify substitution patterns (e.g., anilino proton shifts at δ 6.8–7.5 ppm; pyrimidine C5 carboxyl carbon at δ ~165 ppm) .

How does computational modeling enhance the design of this compound derivatives for pharmacokinetic optimization?

Category : Advanced Research (Computational Chemistry)

Answer :

- ADME prediction : Tools like SwissADME or Schrödinger’s QikProp can predict logP (lipophilicity), solubility, and blood-brain barrier penetration. For example, substituents at the pyrimidine C4 position (e.g., methylpropyl groups) reduce logP by ~0.5 units, improving aqueous solubility .

- Docking studies : Molecular docking against target proteins (e.g., kinases) identifies critical interactions. In a study, trifluoromethyl groups at the anilino ring enhanced binding affinity by forming halogen bonds with active-site residues .

What are the challenges in achieving regioselective carboxylation at the pyrimidine C5 position?

Category : Advanced Research (Synthetic Chemistry)

Answer :

Regioselectivity is influenced by:

- Directing groups : Electron-withdrawing substituents (e.g., –NO₂) at C4 direct carboxylation to C5 via resonance stabilization of intermediates.

- Metal catalysts : Pd/Cu systems in CO₂ atmosphere enable C–H activation at C5, but competing reactions at C3/C4 require careful control of temperature (80–100°C optimal) .

- Protection strategies : Temporary protection of the anilino group with Boc anhydride prevents unwanted N-carboxylation .

How can solubility limitations of this compound be addressed for biological assays?

Category : Basic Research (Formulation)

Answer :

- Co-solvent systems : Use DMSO:water (1:9 v/v) or cyclodextrin-based formulations to enhance solubility up to 10 mM.

- Salt formation : Neutralization with sodium bicarbonate or lysine yields water-soluble carboxylate salts without altering bioactivity .

What experimental and computational approaches validate the acid-base behavior of the carboxyl group?

Category : Advanced Research (Physicochemical Analysis)

Answer :

- Potentiometric titration : Determines pKa values (e.g., –COOH pKa ~3.2 for pyrimidine-5-carboxylic acid derivatives) .

- DFT calculations : Simulate deprotonation energies. For example, electron-withdrawing groups (e.g., –CF₃) lower pKa by stabilizing the carboxylate anion .

How do steric and electronic effects of substituents impact biological activity?

Category : Advanced Research (Structure-Activity Relationships)

Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。